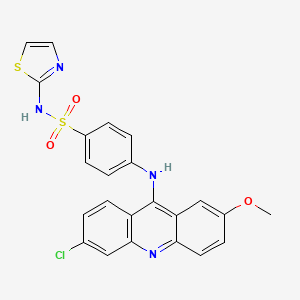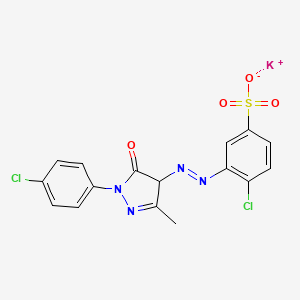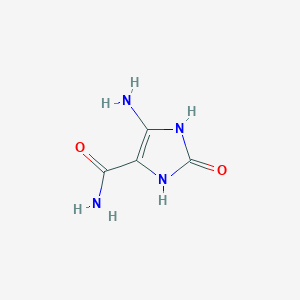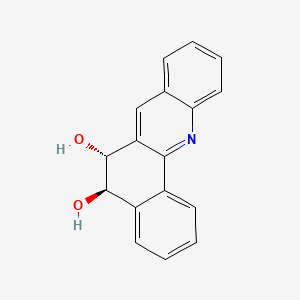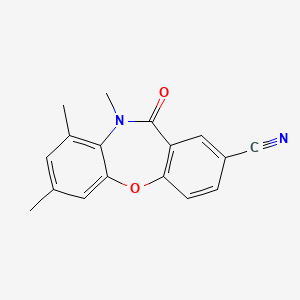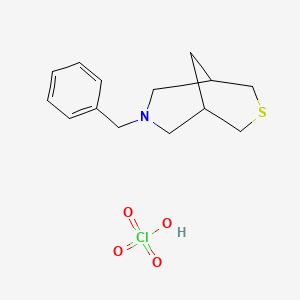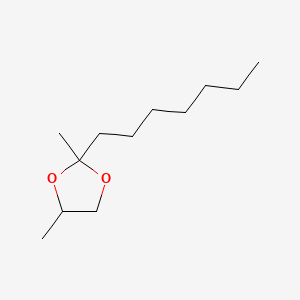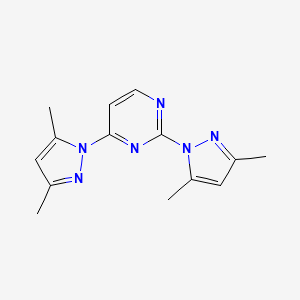
2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 270395 is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical properties and its ability to undergo various chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 270395 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of steps that may include condensation, cyclization, and functional group modifications. Each step requires specific reagents and conditions, such as temperature, pressure, and pH, to ensure the successful formation of NSC 270395.
Industrial Production Methods: In an industrial setting, the production of NSC 270395 is scaled up to meet the demand for research and application purposes. The industrial production process involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 270395 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving NSC 270395 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed: The major products formed from the reactions of NSC 270395 depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives with different properties.
Scientific Research Applications
NSC 270395 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 270395 is used as a reagent or intermediate in the synthesis of other compounds. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, NSC 270395 is used to study cellular processes and molecular interactions. It can serve as a tool for investigating the effects of chemical modifications on biological systems and for developing new therapeutic agents.
Medicine: In medicine, NSC 270395 has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for various diseases.
Industry: In industrial applications, NSC 270395 is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of NSC 270395 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes.
Comparison with Similar Compounds
NSC 270395 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- NSC 123456: Known for its applications in drug discovery, NSC 123456 shares some structural similarities with NSC 270395 but differs in its specific molecular targets and pathways.
- NSC 789012: This compound is used in chemical synthesis and has similar reactivity to NSC 270395, but its applications in biology and medicine are limited.
- NSC 345678: Another compound with comparable chemical properties, NSC 345678 is primarily used in industrial applications and lacks the versatility of NSC 270395 in scientific research.
The uniqueness of NSC 270395 lies in its broad range of applications and its ability to undergo various chemical reactions, making it a valuable compound for research and development.
Properties
CAS No. |
52476-67-2 |
|---|---|
Molecular Formula |
C14H16N6 |
Molecular Weight |
268.32 g/mol |
IUPAC Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C14H16N6/c1-9-7-11(3)19(17-9)13-5-6-15-14(16-13)20-12(4)8-10(2)18-20/h5-8H,1-4H3 |
InChI Key |
GLSLPXNWNSLXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


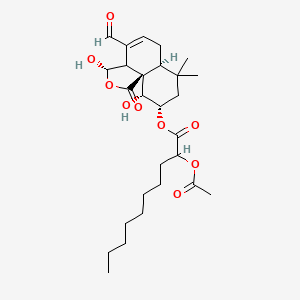

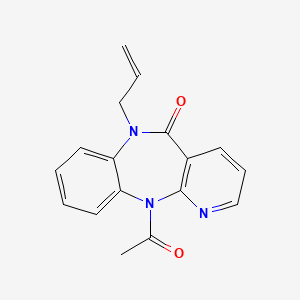
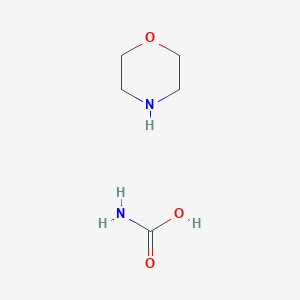
![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
